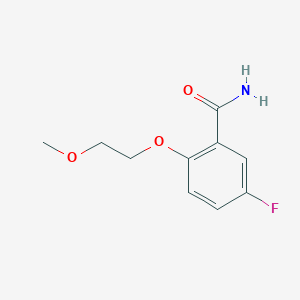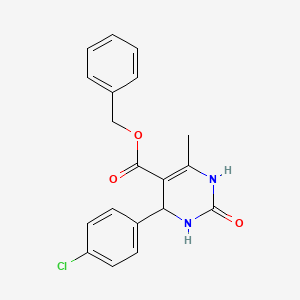![molecular formula C25H25N3O4 B2426406 3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-31-9](/img/no-structure.png)
3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has demonstrated the potential antitumor properties of quinazolinone analogs. For instance, novel 3-benzyl-substituted-4(3H)-quinazolinones have shown significant broad-spectrum antitumor activity, with some compounds being more potent than the positive control 5-FU. This suggests potential applications in cancer treatment and drug development (Al-Suwaidan et al., 2016).
Photophysical and Electrochemical Properties
Compounds with similar chemical structures have been investigated for their potential in improving photoelectric conversion efficiency in dye-sensitized solar cells. Such studies suggest applications in renewable energy technologies (Wu et al., 2009).
Antioxidant Properties
Certain quinazolin derivatives have shown promising results as antioxidants, with some compounds exhibiting higher scavenging capacity than common antioxidants like ascorbic acid. This highlights their potential use as therapeutic agents in combating oxidative stress-related disorders (Al-azawi, 2016).
ADP-Ribosylation Studies
The compound has been investigated for its role in inhibiting the ADP-ribosyltransferase ARTD3/PARP3, suggesting its relevance in studies related to cellular repair mechanisms and potential therapeutic applications (Lindgren et al., 2013).
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of quinazoline derivatives, providing insights into their chemical properties and potential applications in various fields, including medicinal chemistry and materials science (El-Azab et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide' involves the condensation of 2,5-dimethylbenzaldehyde with anthranilic acid to form 2,5-dimethyl-N-phenylbenzamide. This intermediate is then reacted with ethyl acetoacetate to form 3-[1-(2,5-dimethylphenyl)-2-oxo-1,2-dihydroquinazolin-3-yl]propanoic acid. The final compound is obtained by reacting this intermediate with 2-furylmethylamine and acetic anhydride.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "anthranilic acid", "ethyl acetoacetate", "2-furylmethylamine", "acetic anhydride" ], "Reaction": [ "Condensation of 2,5-dimethylbenzaldehyde with anthranilic acid to form 2,5-dimethyl-N-phenylbenzamide", "Reaction of 2,5-dimethyl-N-phenylbenzamide with ethyl acetoacetate in the presence of a base to form 3-[1-(2,5-dimethylphenyl)-2-oxo-1,2-dihydroquinazolin-3-yl]propanoic acid", "Reaction of 3-[1-(2,5-dimethylphenyl)-2-oxo-1,2-dihydroquinazolin-3-yl]propanoic acid with 2-furylmethylamine and acetic anhydride to form the final compound '3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide'" ] } | |
CAS RN |
899788-31-9 |
Molecular Formula |
C25H25N3O4 |
Molecular Weight |
431.492 |
IUPAC Name |
3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C25H25N3O4/c1-17-9-10-18(2)19(14-17)16-28-22-8-4-3-7-21(22)24(30)27(25(28)31)12-11-23(29)26-15-20-6-5-13-32-20/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,26,29) |
InChI Key |
LIBWPNUHXSIZNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




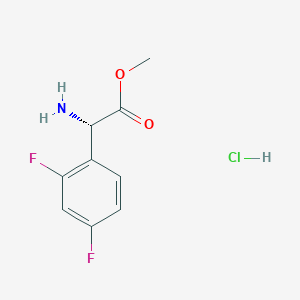
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2426328.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2426329.png)
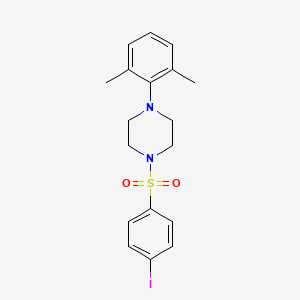
![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2426333.png)
![(E)-3-(2,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2426335.png)

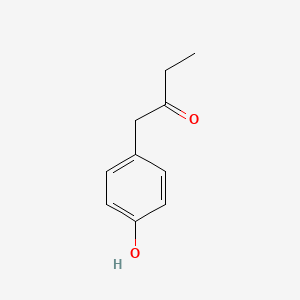
![6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid](/img/structure/B2426341.png)
![6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2426342.png)

